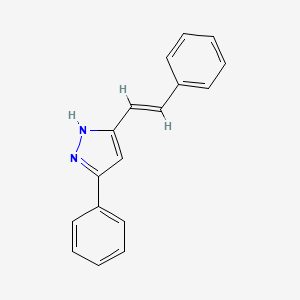

5-phenyl-3-(2-phenylvinyl)-1H-pyrazole

Beschreibung

Eigenschaften

IUPAC Name |

3-phenyl-5-[(E)-2-phenylethenyl]-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2/c1-3-7-14(8-4-1)11-12-16-13-17(19-18-16)15-9-5-2-6-10-15/h1-13H,(H,18,19)/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYIXOEBJAWFCQC-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC(=NN2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC(=NN2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Activities

Pyrazole derivatives, including 5-phenyl-3-(2-phenylvinyl)-1H-pyrazole, exhibit a wide range of biological activities. The compound has been investigated for its potential as:

- Anti-inflammatory agents : Pyrazoles have shown effectiveness in reducing inflammation, making them candidates for treating conditions like arthritis and other inflammatory diseases .

- Anticancer drugs : Several studies highlight the anticancer properties of pyrazole derivatives. For instance, compounds with the pyrazole nucleus have been found to inhibit tumor growth in various cancer cell lines, including breast and lung cancers .

- Antimicrobial agents : The antibacterial and antifungal properties of pyrazoles have been documented, suggesting their potential use in developing new antibiotics .

Case Study: Synthesis and Biological Evaluation

A study synthesized a series of phenylaminopyrazoles and evaluated their cytotoxicity against different cancer cell lines. The results indicated that these compounds exhibited varying degrees of cytotoxicity, with some showing promising activity against specific cancer types .

Agricultural Applications

Agrochemical Potential

Pyrazoles are also utilized in agriculture as fungicides and herbicides. The structural features of pyrazoles allow them to interact effectively with biological systems in plants.

- Fungicides : Certain pyrazole derivatives have been developed as effective fungicides, targeting specific fungal pathogens that affect crops. Their action mechanisms often involve disrupting cellular processes within the fungi .

- Insecticides : Research has indicated that some pyrazole compounds can act as insecticides, providing a means to control pest populations without harming beneficial insects .

Material Science

Dyeing and Fluorescence Properties

The unique chemical structure of pyrazoles allows them to be used in material science for their dyeing properties:

- Fluorescent Dyes : Pyrazole derivatives can be synthesized to exhibit fluorescence, making them suitable for applications in sensors and imaging technologies. Their ability to form stable complexes with metal ions enhances their utility in various applications .

Summary of Applications

Analyse Chemischer Reaktionen

Functionalization via Cross-Coupling Reactions

The styryl group enables palladium-catalyzed cross-coupling for structural diversification:

Suzuki-Miyaura Coupling

-

Reaction : The 3-(2-phenylvinyl) moiety reacts with arylboronic acids in the presence of Pd(PPh₃)₄ and K₃PO₄ .

-

Example :

Heck Reaction

Oxidation and Photophysical Transformations

The styryl group participates in oxidative transformations and influences photophysical properties:

Epoxidation

Photophysical Behavior

-

UV-Vis : λₐ₆ₛ = 348 nm (ε = 12,500 L·mol⁻¹·cm⁻¹) in CH₂Cl₂ due to π→π* transitions in the styryl-pyrazole system.

-

Fluorescence : Emission at λₑₘ = 412 nm with a quantum yield (Φ) of 0.23 in acetonitrile.

Biological Activity and Derivatives

While not a direct reaction, the compound serves as a scaffold for bioactive derivatives:

MAO Inhibition

-

Derivative : 1-(4-Nitrophenyl)-5-phenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole shows selective MAO-A inhibition (IC₅₀ = 0.42 µM).

Antimicrobial Analogues

-

Modification : Chlorination at the 4-position enhances antibacterial activity (MIC = 8 µg/mL against S. aureus) .

Stability and Reactivity Insights

Vergleich Mit ähnlichen Verbindungen

Key Observations :

Photophysical Properties

The target compound exhibits strong solvatochromism, with fluorescence maxima ranging from 430 nm (non-polar solvents) to 480 nm (polar solvents) . In contrast, trifluoromethyl-substituted pyrazoles show reduced quantum yields due to heavy atom effects, while thiophene-containing derivatives display red-shifted emission (λem ≈ 500 nm) .

Structural and Electronic Effects

- Tautomerism: Hydroxypyrazoles (e.g., 5-hydroxypyrazole derivatives) adopt enol forms stabilized by intramolecular H-bonding, unlike the target compound’s rigid trans-vinyl configuration .

- Dipole Moments: The target compound’s µe/µg ratio (1.5) indicates charge transfer upon excitation, a property absent in non-polar analogues like 5-phenyl-3-methylpyrazoles .

Vorbereitungsmethoden

Cyclocondensation of Chalcone Derivatives

The foundational step in synthesizing 5-phenyl-3-(2-phenylvinyl)-1H-pyrazole involves preparing the 4,5-dihydro-1H-pyrazole (pyrazoline) intermediate via chalcone cyclocondensation. Dibenzalacetone (1,5-diphenylpenta-1,4-dien-3-one) reacts with hydrazine hydrate in ethanol under reflux (78°C, 6–8 hr) to yield 5-phenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole. This [3+2] cycloaddition proceeds through nucleophilic attack of hydrazine’s NH2 group on the α,β-unsaturated ketone, followed by intramolecular cyclization (Fig. 1).

Reaction Conditions:

-

Solvent: Anhydrous ethanol (≥99.8%)

-

Molar ratio: 1:1.2 (dibenzalacetone:hydrazine hydrate)

-

Yield: 72–78% after recrystallization from hexane/ethyl acetate

Dehydrogenation of Pyrazoline to Pyrazole

Iodine-Catalyzed Oxidative Dehydrogenation

The critical dehydrogenation step converts the dihydropyrazole to the aromatic pyrazole. A patented method employs sulfuric acid (80% w/w) and catalytic iodine (0.1–2 mol%) at 155°C, achieving 89–93% conversion (Table 1).

Mechanism:

-

Iodine Activation: I2 reacts with H2SO4 to form iodonium ions (I+), initiating hydride abstraction from pyrazoline’s C4 position.

-

Aromatization: Sequential deprotonation yields the conjugated pyrazole system.

-

Catalytic Cycle: HI byproduct is reoxidized to I2 by H2SO4, enabling iodine reuse.

Optimized Parameters:

| Parameter | Value |

|---|---|

| H2SO4 Concentration | 80% w/w |

| Temperature | 150–160°C |

| Reaction Time | 2.5–3 hr |

| I2 Loading | 0.5 mol% |

Thermal Dehydrogenation Without Catalysts

Non-catalytic gas-phase dehydrogenation at 300–320°C over 12 hr provides lower yields (58–64%) but avoids halogenated reagents. This method is less industrially viable due to energy intensity and side reactions (e.g., styryl group decomposition).

Advanced Purification and Characterization

Recrystallization and Chromatography

Crude product purification involves:

Spectroscopic Confirmation

1H NMR (CDCl3, 400 MHz):

-

δ 7.82 (d, J = 16 Hz, 1H, vinyl CH)

-

δ 7.28–7.45 (m, 10H, aromatic H)

-

δ 6.71 (d, J = 16 Hz, 1H, vinyl CH)

X-ray Crystallography:

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Iodine/H2SO4 | 89–93 | 95 | Short reaction time (2.5 hr) |

| Thermal | 58–64 | 88 | Halogen-free |

| H2O2 Oxidation | 75–78 | 92 | Mild conditions |

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-phenyl-3-(2-phenylvinyl)-1H-pyrazole, and what methodological considerations ensure high yields?

- Answer: The compound is synthesized via cyclization of (3E)-4-phenyl-3-buten-2-one hydrazones under dilithiation conditions . A modified approach involves recyclization of 5-hydroxy-2-pyrazolines with N-nucleophiles, yielding 84% of the target product after purification with ether . Key considerations include temperature control (e.g., avoiding side reactions at elevated temperatures) and stoichiometric optimization of reagents like hydrazines.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Answer: H and C NMR are essential for verifying the vinyl and phenyl substituents. For example, the vinyl protons exhibit characteristic doublets () at δ 7.04–7.11 ppm, while the pyrazole C(4)-H appears as a singlet at δ 6.75 ppm . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated [M+H] 227.0637, observed 227.0630) .

Q. What are common impurities in the synthesis of this compound, and how are they mitigated?

- Answer: Byproducts like unreacted hydrazones or regioisomeric pyrazoles may form due to incomplete cyclization. Chromatographic purification (silica gel) or recrystallization in ethanol/ether mixtures effectively isolates the desired product . Monitoring reaction progress via TLC with UV visualization is recommended .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound derivatives?

- Answer: Introduce electron-withdrawing (e.g., CF) or electron-donating groups (e.g., methoxy) on the phenyl rings to modulate electronic effects. For example, 3-trifluoromethyl substitutions enhance antiproliferative activity by improving tubulin binding affinity . Systematic SAR requires comparative assays (e.g., IC values across cancer cell lines) and computational docking to validate interactions with targets like the colchicine site .

Q. What experimental strategies resolve contradictions in reported biological activity data for pyrazole derivatives?

- Answer: Discrepancies may arise from variations in assay conditions (e.g., cell line specificity) or sample purity. Reproducible protocols include:

- Standardizing cell culture conditions (e.g., MDA-MB-231 vs. HeLa).

- Validating compound purity via HPLC (>95%) before biological testing .

- Cross-referencing with structural analogs (e.g., 5-(4-chlorophenyl) derivatives) to isolate substituent effects .

Q. How do computational methods like molecular docking enhance the understanding of this compound’s mechanism of action?

- Answer: Docking simulations (e.g., AutoDock Vina) predict binding modes to targets like tubulin or carbonic anhydrase IX. For instance, the vinylphenyl moiety may occupy hydrophobic pockets, while the pyrazole nitrogen forms hydrogen bonds with catalytic residues . MD simulations further assess stability of ligand-target complexes over nanosecond timescales.

Q. What strategies improve regioselectivity in functionalizing the pyrazole core?

- Answer: Regioselectivity is controlled by:

- Substituent directing effects: Electron-rich vinyl groups direct electrophiles to the C5 position .

- Catalyst-free conditions: Ionic liquid-mediated reactions in ethanol at 80°C favor 1H-pyrazole formation over 1-tosyl derivatives .

Q. How can late-stage functionalization expand the utility of this compound in drug discovery?

- Answer: Post-synthetic modifications include:

- Suzuki coupling: Introduce aryl/heteroaryl groups at C3/C5 using Pd catalysts .

- Amidation: React the pyrazole NH with acyl chlorides to enhance solubility or target engagement .

- Click chemistry: Attach triazole moieties via Cu-catalyzed azide-alkyne cycloaddition for probe development .

Data Contradiction Analysis

Q. Why do some studies report divergent bioactivity for structurally similar pyrazole analogs?

- Answer: Variations in pharmacokinetic properties (e.g., logP) or metabolic stability (e.g., cytochrome P450 interactions) significantly influence in vivo efficacy. For example, 5-phenyl derivatives exhibit superior tumor penetration compared to bulkier substituents . Rigorous PK/PD profiling in murine models clarifies these disparities .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.